N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O6S3/c1-31-23(33)21-16-6-4-5-7-17(16)39-22(21)29-25(31)38-13-19(32)26-14-8-10-15(11-9-14)40(34,35)30-18-12-20(36-2)28-24(27-18)37-3/h8-12H,4-7,13H2,1-3H3,(H,26,32)(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBDBUVGJINGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)SC5=C2CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.
The compound has a molecular formula of and a molecular weight of 468.59 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Breast Carcinoma Cells : A derivative showed an IC50 value of , significantly lower than the reference drug 5-fluorouracil with an IC50 of .
Table 1 summarizes the anticancer activity of related compounds:
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. In vitro studies on similar sulfonamide derivatives have shown promising results against various microorganisms. For example:
- Some derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from to .
Table 2 provides an overview of antimicrobial activity:
The mechanism by which N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide exerts its biological effects may involve inhibition of specific enzymes related to cancer cell proliferation and microbial growth. The presence of the sulfamoyl group suggests that it may interfere with folate synthesis in bacteria and tumor cells.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds where it was found that modifications in the chemical structure significantly affected their biological activities. In particular:
- Benzimidazole Derivatives : These showed high antitumor activity in both two-dimensional (2D) and three-dimensional (3D) assays across multiple cancer cell lines .
- Benzothiazole Derivatives : These compounds demonstrated selective activity against specific cancer types while also showing moderate antimicrobial properties .
Scientific Research Applications
- Preparation of Sulfamoyl Group : The initial step involves the formation of the sulfamoyl moiety from appropriate amines and sulfonyl chlorides.
- Formation of Pyrimidine Derivatives : 2,6-Dimethoxypyrimidine is synthesized through cyclization reactions involving substituted ureas or thioureas.
- Benzothiolo-Pyrimidine Synthesis : The benzothiolo-pyrimidine structure is constructed via cyclization reactions that introduce sulfur-containing heterocycles.
- Final Coupling Reaction : The final step involves coupling the synthesized intermediates to form the target compound.
Anticancer Activity
Research indicates that N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits potential anticancer properties. In vitro studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory activity has been evaluated through in silico methods indicating promising results for further optimization .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various pathogens. Preliminary results demonstrate its potential as a broad-spectrum antimicrobial agent, warranting further investigation into its mechanism of action .
Case Study 1: Inhibition of Cancer Cell Lines
A study conducted on several cancer cell lines demonstrated that treatment with N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide resulted in significant reductions in cell viability. The IC50 values were determined using standard MTT assays across different concentrations .
Case Study 2: Anti-inflammatory Mechanism Elucidation
In another study focusing on inflammatory mediators, the compound was shown to downregulate pro-inflammatory cytokines in a cellular model of inflammation. This suggests its utility in treating conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
- Pyrimidine Modifications: The target compound’s 2,6-dimethoxy groups contrast with 2,6-dimethyl (Ev1) and 5,6-dimethylthieno (Ev4) analogs.
- Benzothiolo Core: The 3-methyl-4-oxo substituent in the target compound differs from 3-ethyl-4-oxo (Ev1); ethyl groups may enhance lipophilicity but reduce metabolic stability .
- Acetamide Linkage: The sulfamoyl phenyl group in the target compound is distinct from dichlorophenyl (Ev5) or benzodioxin (Ev11) moieties, which influence steric bulk and electronic effects .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
- Melting Points: Higher melting points (e.g., 230°C for Ev5) suggest strong crystal lattice forces, possibly due to hydrogen bonding (as discussed in ).
- Solubility: The target compound’s dimethoxy groups may improve aqueous solubility compared to methyl or ethyl analogs, though its high molecular weight could offset this advantage.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is conceptualized through retrosynthetic cleavage at the sulfonamide and thioether linkages. The molecule dissects into three primary intermediates:
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4-(Chlorosulfonyl)phenyl isocyanate (sulfamoyl precursor).
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2-Mercapto-3-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4(3H)-one (thiol-containing heterocycle) .
The convergent synthesis strategy links these fragments via sequential sulfonamide bond formation and thioether coupling.
Synthesis of 4-Amino-2,6-dimethoxypyrimidine
The pyrimidine core is prepared through a Gould-Jacobs cyclization, optimized for methoxy substitution:
Procedure :
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Step 1 : Condensation of guanidine nitrate with diethyl 3-methoxyacetoacetate in ethanol under reflux (78°C, 6 hr) yields 2,6-dimethoxy-4-hydroxypyrimidine.
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Step 2 : Phosphorus oxychloride-mediated chlorination (110°C, 3 hr) produces 4-chloro-2,6-dimethoxypyrimidine.
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Step 3 : Ammonolysis using aqueous ammonia (25% w/w) in tetrahydrofuran at 50°C for 12 hr affords the title compound .
Characterization Data :
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Yield : 68% (over three steps).
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¹H NMR (400 MHz, CDCl₃) : δ 5.82 (s, 1H, pyrimidine-H), 4.10 (s, 2H, NH₂), 3.94 (s, 6H, OCH₃) .
Sulfonamide Bond Formation
Coupling the pyrimidine amine with the sulfonyl chloride intermediate proceeds via nucleophilic acyl substitution:
Procedure :
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Step 1 : Synthesis of 4-(chlorosulfonyl)phenyl isocyanate by treating 4-aminobenzoic acid with chlorosulfonic acid (0°C to 25°C, 4 hr), followed by phosgenation (1.2 equiv phosgene, dichloromethane, 0°C).
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Step 2 : Reaction of 4-amino-2,6-dimethoxypyrimidine (1.0 equiv) with 4-(chlorosulfonyl)phenyl isocyanate (1.1 equiv) in anhydrous dimethylacetamide (DMAc) at −10°C under N₂. Triethylamine (2.5 equiv) is added dropwise to maintain pH 8–9. The mixture stirs for 18 hr at 25°C.
Optimization Insights :
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Lower temperatures (−10°C) minimize isocyanate dimerization.
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DMAc enhances solubility of ionic intermediates compared to THF or DMF.
Characterization Data :
Synthesis of the Benzothiolo Pyrimidinone Thiol
The benzothiolo[2,3-d]pyrimidinone fragment is constructed via a tandem cyclization-alkylation protocol:
Procedure :
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Step 1 : Condensation of 2-aminocyclohex-1-ene-1-carbothioamide with methyl cyanoacetate in acetic acid (reflux, 8 hr) forms 3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine-2-thiol .
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Step 2 : Selective S-alkylation using 2-bromoacetamide (1.2 equiv) in ethanol/water (4:1) with K₂CO₃ (2.0 equiv) at 60°C for 6 hr yields the target thioether .
Critical Parameters :
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Excess bromoacetamide (1.2 equiv) ensures complete thiol conversion.
Characterization Data :
Final Coupling via Thioether Formation
The sulfonamide intermediate and benzothiolo pyrimidinone thiol are conjugated under mild oxidative conditions:
Procedure :
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Step 1 : Combine N-[4-(sulfamoyl)phenyl]-2-chloroacetamide (1.0 equiv) with 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid (1.05 equiv) in acetonitrile.
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Step 2 : Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) and stir at 50°C for 10 hr under N₂.
Optimization Insights :
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DBU outperforms Et₃N or DIPEA in minimizing elimination byproducts.
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Acetonitrile provides optimal polarity for SN2 displacement.
Characterization Data :
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Yield : 65%.
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HPLC Purity : 98.4% (C18 column, 0.1% TFA/MeCN).
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across published methodologies:
Challenges and Mitigation Strategies
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Sulfonamide Hydrolysis : The electron-rich pyrimidine ring increases susceptibility to acidic hydrolysis. Mitigated by maintaining pH >7 during aqueous workups .
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Thiol Oxidation : Mercapto intermediates oxidize to disulfides. Add 0.1% w/w EDTA to chelate metal catalysts .
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Regioselectivity in Heterocycle Formation : DBU-mediated conditions favor C-2 alkylation over N-3 in benzothiolo pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
